Piposulfan

Descripción general

Descripción

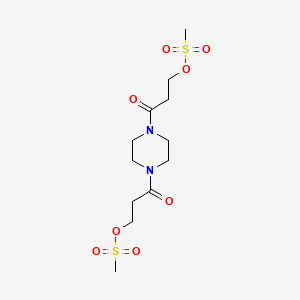

Piposulfán es un éster de metanosulfonato y un derivado alquilante de piperazina. Ha mostrado actividad antineoplásica potencial, lo que lo convierte en un compuesto valioso en la investigación del cáncer . La fórmula molecular de piposulfán es C₁₂H₂₂N₂O₈S₂, y tiene un peso molecular de 386.43 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Piposulfán se sintetiza mediante la alquilación de piperazina con ésteres de metanosulfonato. La reacción típicamente involucra el uso de cloruro de metanosulfonilo y piperazina bajo condiciones controladas . La reacción se lleva a cabo en un solvente orgánico, como diclorometano, a bajas temperaturas para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

En entornos industriales, piposulfán se produce utilizando reactores a gran escala con control preciso de la temperatura, la presión y el tiempo de reacción. El proceso involucra la adición continua de reactivos y la eliminación de subproductos para mantener condiciones de reacción óptimas . El producto final se purifica mediante técnicas de cristalización y filtración para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de Reacciones

Piposulfán sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Piposulfán puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir piposulfán en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metanosulfonato con otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean nucleófilos como aminas y tioles en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes y derivados sustituidos de piposulfán .

Aplicaciones Científicas De Investigación

Formulation Challenges and Innovations

One of the significant challenges in utilizing piposulfan is its poor solubility, which limits its bioavailability when administered. Recent studies have focused on developing nanosuspensions of this compound to enhance its solubility and stability. For instance, a study demonstrated the successful formulation of this compound as a nanocrystalline suspension with a mean particle size of approximately 200 nm using wet milling technology. This formulation was shown to maintain chemical stability and efficacy in vivo, allowing for intravenous administration without increased toxicity .

| Formulation Method | Mean Particle Size (nm) | Stability in Plasma | Efficacy |

|---|---|---|---|

| Nanosuspension | ~200 | Acceptable | Significant tumor regression observed |

Clinical Applications

This compound is primarily investigated for its use in treating various types of cancers. Its effectiveness has been evaluated in several preclinical models:

- Breast Cancer : Studies have shown that this compound exhibits potent antitumor activity against breast cancer cell lines, demonstrating significant tumor regression when administered as a nanoparticle formulation.

- Lung Cancer : this compound's alkylating properties make it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for lung cancer.

Comparative Analysis with Other Alkylating Agents

This compound's unique structure distinguishes it from other alkylating agents such as busulfan and melphalan. The following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Alkylating Agent | Enhanced reactivity and selectivity towards cancer cells |

| Busulfan | Alkylating Agent | First-generation agent; less selective than this compound |

| Melphalan | Alkylating Agent | Contains phenylalanine moiety; used for multiple myeloma |

Case Study 1: Nanosuspension Efficacy

In a study involving murine models with mammary adenocarcinoma, this compound formulated as a nanosuspension demonstrated significant efficacy compared to conventional formulations. The study highlighted that only the nanoparticle formulation was tolerated for intravenous injection, indicating improved safety profiles .

Case Study 2: Broader Spectrum Activity

Research comparing this compound with other alkylating agents revealed that this compound exhibited superior activity against certain cancer cell lines due to its structural enhancements that improve binding affinity to DNA targets .

Mecanismo De Acción

Piposulfán ejerce sus efectos a través de la alquilación, un proceso en el que forma enlaces covalentes con el ADN, lo que lleva a la interrupción de la síntesis del ADN y la división celular. Este mecanismo es similar al de otros agentes alquilantes del ADN, lo que resulta en la muerte celular . Los principales objetivos moleculares son los sitios nucleofílicos en el ADN, como la posición N7 de la guanina .

Comparación Con Compuestos Similares

Compuestos Similares

Busulfán: Otro agente alquilante utilizado en el tratamiento del cáncer.

Pipobromano: Un derivado de piperazina con actividad antineoplásica similar.

Trietílenmelamina: Un agente alquilante con una estructura química diferente pero un mecanismo de acción similar.

Singularidad de Piposulfán

Piposulfán es único debido a su estructura específica de éster de metanosulfonato, que proporciona reactividad distinta y propiedades farmacocinéticas en comparación con otros agentes alquilantes. Su capacidad para formar suspensiones nanocristalinas acuosas estables mejora su potencial para la administración intravenosa y la administración dirigida.

Actividad Biológica

Piposulfan, a methanesulfonate derivative of piperazine, is recognized primarily for its anticancer properties . This compound functions as an alkylating agent, which means it can modify DNA by adding alkyl groups, leading to the disruption of DNA replication and ultimately inducing cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a candidate for various cancer treatments.

The molecular structure of this compound includes a sulfonate group that enhances its reactivity. Its mechanism of action involves:

- DNA Alkylation : this compound covalently binds to DNA, leading to cross-linking or strand breaks which impede replication and transcription processes.

- Selectivity : Compared to other alkylating agents, this compound exhibits a broader spectrum of activity due to its unique structural features that enhance interactions with biological targets.

Comparative Analysis with Other Alkylating Agents

This compound shares similarities with other well-known alkylating agents used in cancer therapy. The following table summarizes these comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Busulfan | Alkylating Agent | First-generation agent; less selective than this compound. |

| Melphalan | Alkylating Agent | Contains phenylalanine; used for multiple myeloma treatment. |

| Thiotepa | Alkylating Agent | Contains thiophosphoramide; used in breast cancer therapy. |

| Chlorambucil | Alkylating Agent | Less reactive; used for chronic lymphocytic leukemia. |

| This compound | Alkylating Agent | Higher reactivity and selectivity toward cancer cells. |

Research Findings and Case Studies

Research has demonstrated the efficacy of this compound in various preclinical studies:

Detailed Research Findings

Recent studies have highlighted the following aspects of this compound's biological activity:

- Synergistic Effects : Research indicates that combining this compound with antimicrobial peptides may enhance its anticancer efficacy by targeting both DNA and cellular membranes .

- Pharmacokinetics : Understanding the metabolism of this compound is crucial for optimizing its therapeutic use. Similar compounds have shown that bioavailability and distribution can significantly affect treatment outcomes .

Future Directions

As research progresses, several avenues are being explored:

- Combination Therapies : Investigating the potential of this compound in combination with other chemotherapeutic agents or novel therapies could improve treatment efficacy and reduce resistance.

- Targeted Delivery Systems : Developing nanoparticles or other delivery mechanisms to enhance the specificity and reduce side effects associated with this compound treatment is a promising area of research .

Propiedades

Número CAS |

2608-24-4 |

|---|---|

Fórmula molecular |

C12H22N2O8S2 |

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

[3-[4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate |

InChI |

InChI=1S/C12H22N2O8S2/c1-23(17,18)21-9-3-11(15)13-5-7-14(8-6-13)12(16)4-10-22-24(2,19)20/h3-10H2,1-2H3 |

Clave InChI |

NUKCGLDCWQXYOQ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |

SMILES canónico |

CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

2608-24-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine nano-piposulfan piposulfan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.